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Compound of Interest

Compound Name: Benzyl dihydrogen phosphate

CAS No.: 1623-07-0

Cat. No.: B1586475 Get Quote

Executive Summary
Benzyl dihydrogen phosphate (CAS 1623-07-0) is a fundamental organophosphorus

intermediate used extensively in nucleotide synthesis, peptide chemistry, and as a reference

standard in pharmaceutical impurity profiling (e.g., Fosaprepitant).[1][2] As a mono-ester of

phosphoric acid, its spectroscopic signature is defined by the interplay between the lipophilic

benzyl moiety and the hydrophilic, ionizable phosphate headgroup.

This technical guide provides a rigorous analysis of the NMR, IR, and MS data for Benzyl
dihydrogen phosphate. Unlike generic databases, this document focuses on the causality of

spectral features—explaining why signals appear where they do based on electronic shielding,

spin-spin coupling, and ionization physics.
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Property Data Notes

IUPAC Name Benzyl dihydrogen phosphate
Also known as Monobenzyl

phosphate

Molecular Formula

C

H

O

P

Molecular Weight 188.12 g/mol

CAS Number 1623-07-0

Physical State White Crystalline Solid Hygroscopic

Melting Point 94–96 °C Decomposes at higher temps

Solubility Water, Methanol, DMSO
Limited solubility in non-polar

solvents

pKa

~1.5 (pK

), ~6.0 (pK

)

Behaves as a dibasic acid

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The NMR profile of benzyl dihydrogen phosphate is characterized by scalar coupling

between the phosphorus nucleus (

P, spin 1/2, 100% abundance) and adjacent protons and carbons. This coupling is the primary
diagnostic tool for confirming the phosphate ester linkage.

H NMR (Proton)
Solvent: D
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O or DMSO-d

[3]
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Signal (

ppm)
Multiplicity Integration Assignment

Coupling (

)

Mechanistic
Insight

7.30 – 7.45 Multiplet (m) 5H Ar-H (Phenyl) N/A

Aromatic

protons are

deshielded by

the ring

current. They

appear as a

complex

overlap of

ortho, meta,

and para

protons.

4.95 Doublet (d) 2H
Ph-CH

-O-P
Hz

The benzylic

protons

couple with

the

phosphorus

atom through

three bonds

(H-C-O-P).

This doublet

is diagnostic

of the

phosphate

ester.

~8-10 Broad Singlet 2H P-OH N/A

Only visible in

dry DMSO-d

. In D

O, these

exchange

rapidly and

disappear.
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C NMR (Carbon)
Solvent: D

O or DMSO-d

The

C spectrum confirms the carbon skeleton and the proximity to phosphorus via

coupling constants.

Signal (

ppm)
Assignment

Coupling (

)
Mechanistic Insight

136.5 Ar-C (ipso) Hz

The ipso carbon

couples to

phosphorus through

the O-C-C-P pathway.

128.5 Ar-C (meta) < 1 Hz
Too far for significant

coupling.

128.0 Ar-C (ortho) < 1 Hz
Generally appears as

a singlet.

127.5 Ar-C (para) N/A No coupling observed.

67.0
Ph-CH

-O-P
Hz

The benzylic carbon is

directly attached to

the oxygen of the

phosphate, leading to

a measurable 2-bond

coupling.

P NMR (Phosphorus)
Solvent: D

O
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Chemical Shift:

+0.5 to +2.5 ppm (relative to 85% H

PO

at 0 ppm).

pH Dependence: The chemical shift is highly sensitive to pH due to the protonation state of

the phosphate group.

Fully Protonated (pH < 1): ~ -0.5 ppm

Mono-anion (pH ~ 4): ~ +1.0 ppm

Di-anion (pH > 8): ~ +3.5 ppm

Visualization: NMR Coupling Logic The following diagram illustrates the connectivity

responsible for the observed splitting patterns.

Phosphorus-31
(Spin 1/2)

Oxygen

Benzylic Carbon
(13C: ~67 ppm)

2-Bond Coupling (2J_CP ~6 Hz)
Causes Doublet in 13C NMR

Benzylic Protons
(1H: ~4.95 ppm)

3-Bond Coupling (3J_PH ~7 Hz)
Causes Doublet in 1H NMR

Ipso Carbon
(13C: ~136 ppm)

3-Bond Coupling (3J_CP ~6 Hz)
Causes Doublet in 13C NMR
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Caption: Scalar coupling pathways (

) between

P and adjacent nuclei, defining the splitting patterns observed in NMR.

Infrared Spectroscopy (IR)
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IR analysis is critical for assessing the hydration state and the integrity of the P-O bonds.

Wavenumber (cm

)
Vibration Mode Description

3200 – 2500 O-H Stretch (Acid)

Very broad band characteristic

of P-OH groups involved in

strong hydrogen bonding.

Often overlaps with C-H

stretches.

3030 – 3060 C-H Stretch (Ar)
Weak, sharp bands typical of

aromatic rings.

1200 – 1250 P=O Stretch

Strong, diagnostic band.

Position shifts depending on

hydrogen bonding strength.

1010 – 1050 P-O-C Stretch
Strong band corresponding to

the ester linkage.

950 – 980 P-OH Deformation
Characteristic of the

phosphate acid group.

690, 740 C-H Out-of-Plane

Monosubstituted benzene ring

signature ("5 adjacent

hydrogens").

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through

specific fragmentation pathways.[4]

Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polarity of the

phosphate group.

Polarity: Negative mode (ESI-) is often more sensitive for the free acid; Positive mode (ESI+)

works well for adducts.
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Key Ions (ESI)
ESI Negative:

187 [M-H]

(Base peak for free acid).

ESI Positive:

189 [M+H]

,

211 [M+Na]

.

Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the molecule cleaves at the weakest points: the

benzylic C-O bond and the phospho-ester bond.

Tropylium Ion Formation (

91): The most dominant fragment in positive mode. The benzyl group cleaves to form a
benzyl cation, which rearranges to the highly stable aromatic tropylium ion (C

H

).[5]

Phosphate Loss: In negative mode, loss of the benzyl group leaves the phosphate core (

97 for H

PO

or

79 for PO

).
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Visualization: Fragmentation Pathway
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(Stable Aromatic C7H7+)

Ring Expansion
(Rearrangement)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in ESI(+) MS, showing the formation of the diagnostic

tropylium ion at m/z 91.

Experimental Protocol: Purification & Handling
Context: Benzyl dihydrogen phosphate is often synthesized via the hydrogenolysis of

dibenzyl phosphate or hydrolysis. A common impurity is the dibenzyl ester.

Protocol: Removing Dibenzyl Phosphate Impurity
Since the mono-ester is a stronger acid and more water-soluble than the diester, pH-controlled

extraction is the most robust purification method.

Dissolution: Dissolve the crude mixture in 5% Sodium Bicarbonate (NaHCO

) solution.

Logic: Both mono- and diesters will deprotonate and dissolve as sodium salts.
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Wash: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate.

Logic: Neutral organic impurities (benzyl alcohol) are removed here.

Selective Precipitation (The Critical Step):

Acidify the aqueous layer carefully to pH ~3 using 1M HCl.

Extract with Ethyl Acetate.[6] The dibenzyl phosphate (pKa ~ 1.7) will remain largely

ionized or partition less effectively than the monobenzyl species if careful fractionation is

not performed.

Better Approach: Use the solubility difference. The monobenzyl free acid is significantly

more water-soluble. Recrystallization from water/ethanol is often preferred for final

polishing.

Drying: Dry the organic phase over anhydrous Na

SO

, filter, and evaporate.

Quality Control Check
To verify the absence of dibenzyl phosphate:

Check

H NMR: Look for a multiplet at 7.3 ppm integrating to 10H (dibenzyl) vs 5H (monobenzyl)
relative to the CH

peak.

Check

P NMR: Dibenzyl phosphate typically appears slightly upfield (~ -1 to -2 ppm) compared to
the mono-ester (~ 0 to +1 ppm) in the same solvent/pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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